molecular formula C10H14N2O2 B1437948 1-(3-Hydroxyphenyl)-3-propylurea CAS No. 70171-67-4

1-(3-Hydroxyphenyl)-3-propylurea

Cat. No.: B1437948
CAS No.: 70171-67-4
M. Wt: 194.23 g/mol
InChI Key: FSZIEBLZDZPOPX-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-3-propylurea is an organic compound characterized by the presence of a hydroxyphenyl group attached to a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-3-propylurea typically involves the reaction of 3-hydroxyaniline with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

  • Dissolving 3-hydroxyaniline in a suitable solvent such as dichloromethane.
  • Adding propyl isocyanate dropwise while maintaining the temperature at around 0-5°C.
  • Stirring the reaction mixture for several hours at room temperature.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

  • Oxidation of the hydroxy group can yield 3-propyl-1,4-benzoquinone.
  • Reduction of a nitro group can produce 3-propyl-1,3-diaminobenzene.
  • Substitution reactions can lead to various alkylated or acylated derivatives.

Scientific Research Applications

1-(3-Hydroxyphenyl)-3-propylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-3-propylurea involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The propylurea moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Hydroxyphenyl)-3-propylurea: Similar structure but with the hydroxy group in the para position.

    1-(3-Hydroxyphenyl)-3-butylurea: Similar structure but with a butyl group instead of a propyl group.

Uniqueness: 1-(3-Hydroxyphenyl)-3-propylurea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxy group and the length of the alkyl chain can significantly impact its interaction with molecular targets and its overall properties.

Properties

IUPAC Name

1-(3-hydroxyphenyl)-3-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h3-5,7,13H,2,6H2,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZIEBLZDZPOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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